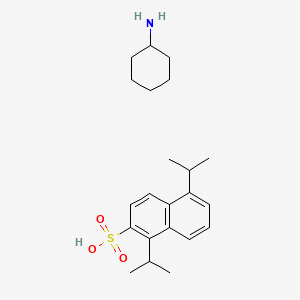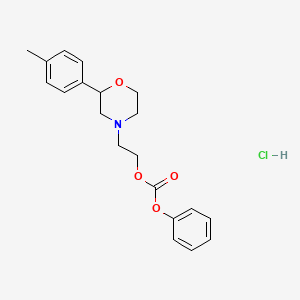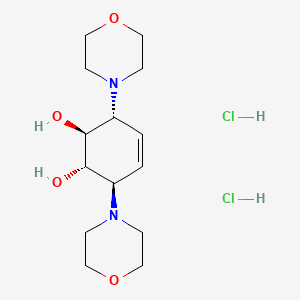
Ethylbis(2-(2-hydroxyethoxy)ethyl)(octadecyl)ammonium ethyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylbis(2-(2-hydroxyethoxy)ethyl)(octadecyl)ammonium ethyl sulphate is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and hydrophilic head, which allows it to interact with both water and oil phases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethylbis(2-(2-hydroxyethoxy)ethyl)(octadecyl)ammonium ethyl sulphate typically involves the quaternization of a tertiary amine with an alkylating agent. The process can be summarized as follows:
Starting Materials: Octadecylamine, ethylene oxide, and ethyl sulfate.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques. The use of catalysts and optimized reaction conditions helps in achieving efficient production with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethylbis(2-(2-hydroxyethoxy)ethyl)(octadecyl)ammonium ethyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The quaternary ammonium group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and hydroxides can react with the quaternary ammonium group.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms of the compound with altered chemical properties.
Substitution: Substituted products with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Ethylbis(2-(2-hydroxyethoxy)ethyl)(octadecyl)ammonium ethyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments for its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mecanismo De Acción
The mechanism of action of Ethylbis(2-(2-hydroxyethoxy)ethyl)(octadecyl)ammonium ethyl sulphate involves its interaction with lipid membranes. The compound’s hydrophobic tail inserts into lipid bilayers, while the hydrophilic head interacts with the aqueous environment. This disrupts the membrane structure, leading to increased permeability and potential cell lysis. The molecular targets include lipid components of cell membranes, and the pathways involved are related to membrane disruption and solubilization.
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Dodecylbenzenesulfonic acid: A surfactant with a different chemical structure but similar applications.
Benzalkonium chloride: A widely used quaternary ammonium compound with antimicrobial properties.
Uniqueness
Ethylbis(2-(2-hydroxyethoxy)ethyl)(octadecyl)ammonium ethyl sulphate is unique due to its specific combination of a long hydrophobic tail and a hydrophilic head with ethoxy groups. This structure provides it with distinct solubility and interaction properties, making it particularly effective in applications requiring both hydrophobic and hydrophilic interactions.
Propiedades
Número CAS |
93859-56-4 |
|---|---|
Fórmula molecular |
C30H65NO8S |
Peso molecular |
599.9 g/mol |
Nombre IUPAC |
ethyl-bis[2-(2-hydroxyethoxy)ethyl]-octadecylazanium;ethyl sulfate |
InChI |
InChI=1S/C28H60NO4.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29(4-2,21-25-32-27-23-30)22-26-33-28-24-31;1-2-6-7(3,4)5/h30-31H,3-28H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
Clave InChI |
ODRUOWKEALJGSM-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[N+](CC)(CCOCCO)CCOCCO.CCOS(=O)(=O)[O-] |
Números CAS relacionados |
42845-62-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


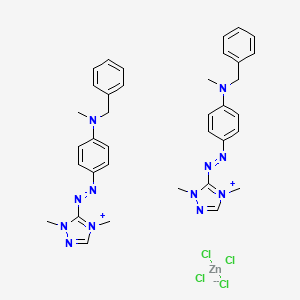
![3-[2-[2-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethoxy]ethoxy]propiononitrile](/img/structure/B12699227.png)
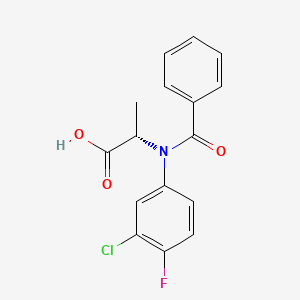
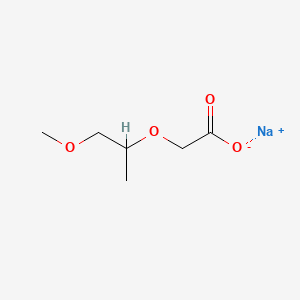
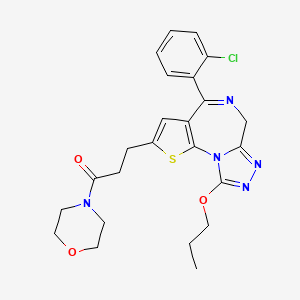


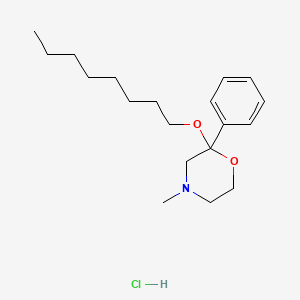
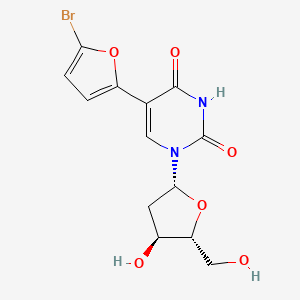
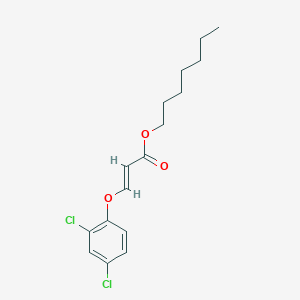
![Dodecyl 5-butyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate](/img/structure/B12699299.png)
